Benzoylmesaconine

Description

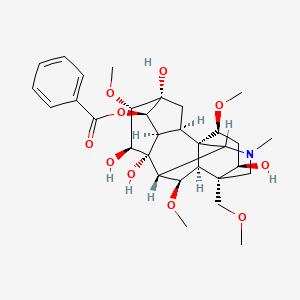

structure in first source

Structure

3D Structure

Propriétés

IUPAC Name |

[(1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H43NO10/c1-32-13-28(14-38-2)17(33)11-18(39-3)30-16-12-29(36)25(42-27(35)15-9-7-6-8-10-15)19(16)31(37,24(34)26(29)41-5)20(23(30)32)21(40-4)22(28)30/h6-10,16-26,33-34,36-37H,11-14H2,1-5H3/t16-,17-,18+,19-,20+,21+,22-,23?,24+,25-,26+,28+,29-,30+,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PULWZCUZNRVAHT-IJNXHYLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC)OC)O)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@@]5([C@@H]6[C@H]4C[C@@]([C@@H]6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)O)OC)OC)O)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H43NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

589.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Benzoylmesaconine chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoylmesaconine is a diterpenoid alkaloid found in plants of the Aconitum genus, notably Aconitum carmichaelii Debx.[1] As a monoester diterpenoid alkaloid, it exhibits significantly lower toxicity compared to its diester counterparts like aconitine.[2] This, combined with its demonstrated analgesic and anti-inflammatory properties, makes this compound a compound of significant interest for pharmacological research and potential therapeutic development. This guide provides a detailed overview of the chemical structure, physicochemical properties, biological activities, and relevant experimental protocols for the study of this compound.

Chemical Structure and Physicochemical Properties

This compound is a complex diterpene alkaloid. Its core structure is an aconitane skeleton, characterized by a bridged hexacyclic ring system.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | [(1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷]nonadecan-4-yl] benzoate | [3] |

| Synonyms | 14-Benzoylmesaconine, Mesaconine 14-benzoate | [4] |

| CAS Number | 63238-67-5 | [4] |

| Molecular Formula | C₃₁H₄₃NO₁₀ | [3][4] |

| Molecular Weight | 589.7 g/mol | [3][4] |

| Appearance | Crystalline solid | [4] |

| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 30 mg/mL, Ethanol:PBS (pH 7.2) (1:5): 0.16 mg/mL | [4] |

| UV max (λmax) | 228 nm | [4] |

Biological Activities and Mechanism of Action

This compound has demonstrated significant analgesic and anti-inflammatory activities in preclinical studies.

Analgesic Activity

In vivo studies in murine models have shown that this compound possesses potent analgesic effects. Oral administration of this compound has been found to significantly depress acetic acid-induced writhing and increase the pain threshold in paw pressure tests in rats subjected to repeated cold stress.[5] The analgesic effects of this compound are believed to be mediated, at least in part, through the activation of the nucleus raphe magnus (NRM) in the brainstem, which is involved in the descending serotonergic pain inhibitory system.

Table 2: Analgesic Activity of this compound

| Assay | Species | Dose | Effect |

| Acetic Acid-Induced Writhing | Mouse | 10 mg/kg, p.o. | Significant depression of writhing |

| Paw Pressure in Repeated Cold Stress | Rat | 30 mg/kg, p.o. | Significant increase in pain threshold |

Anti-inflammatory Activity

This compound exhibits anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, this compound has been shown to significantly decrease the production of pro-inflammatory mediators and cytokines, including:

-

Nitric oxide (NO)

-

Prostaglandin E₂ (PGE₂)

-

Tumor necrosis factor-alpha (TNF-α)

-

Interleukin-1β (IL-1β)

-

Interleukin-6 (IL-6)[2]

The underlying mechanism for these effects is the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2] this compound inhibits the LPS-induced phosphorylation of key proteins in the MAPK pathway (ERK, JNK, and p38) and prevents the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[2]

Caption: Anti-inflammatory action of this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol is for the quantitative determination of this compound in processed Aconitum roots.

-

Instrumentation: HPLC system with a UV detector.

-

Column: RP-C₁₈ column.

-

Mobile Phase: Gradient elution with acetonitrile and an aqueous phase containing 0.1% phosphoric acid adjusted to pH 3.0 with triethylamine.[3]

-

Detection: 240 nm.[3]

-

Standard Preparation: A stock solution of this compound is prepared in 0.01 M HCl. Calibration curves are typically established in the range of 4.08–204.20 µg/ml.[3]

-

Sample Preparation:

-

Accurately weigh the powdered sample.

-

Extract with an appropriate solvent (e.g., 50% ethanol).

-

The extract is then processed, which may include basification and subsequent extraction with an organic solvent.

-

-

Validation: The method should be validated for linearity, precision, repeatability, and recovery. A typical recovery rate is around 96.95%.[3]

UPLC-MS/MS for Pharmacokinetic Studies in Rats

This protocol outlines the analysis of this compound in rat plasma.

Caption: UPLC-MS/MS experimental workflow.

-

Instrumentation: UPLC system coupled with a tandem mass spectrometer.

-

Ionization: Electrospray ionization in positive mode.[4]

-

Detection: Multiple Reaction Monitoring (MRM).[4]

-

Pharmacokinetic Parameters: This method can be used to determine key pharmacokinetic parameters such as T₁/₂, Cₘₐₓ, Tₘₐₓ, and AUC. Following oral administration of pure this compound (5 mg/kg) to rats, the T₁/₂ was found to be approximately 228.3 ± 117.0 min, and the Cₘₐₓ was 16.2 ± 6.7 ng/mL, reached at a Tₘₐₓ of 35.0 ± 11.2 min.[4]

In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages

This protocol is for assessing the anti-inflammatory effects of this compound.

-

Cell Line: RAW264.7 murine macrophages.

-

Cell Viability Assay: A CCK-8 assay is performed to determine the non-toxic concentrations of this compound. Concentrations up to 160 µM have been shown to be non-toxic.

-

Experimental Procedure:

-

Pre-treat RAW264.7 cells with various concentrations of this compound (e.g., 40, 80, 160 µM) for a specified time.

-

Stimulate the cells with lipopolysaccharide (LPS).

-

After incubation, collect the cell culture supernatant to measure the levels of pro-inflammatory mediators and cytokines.

-

-

Measurement of Inflammatory Markers:

-

Nitric Oxide (NO): Measured using the Griess assay.

-

Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) and PGE₂: Quantified using Enzyme-Linked Immunosorbent Assays (ELISA).

-

-

Western Blot Analysis: To investigate the mechanism of action, western blotting can be used to detect the protein expression levels of iNOS, COX-2, and key proteins in the MAPK and NF-κB signaling pathways.

-

Immunofluorescence: To observe the nuclear translocation of NF-κB p65.

Conclusion

This compound is a promising natural product with well-documented analgesic and anti-inflammatory activities. Its lower toxicity compared to other Aconitum alkaloids makes it a viable candidate for further drug development. The provided information on its chemical properties, biological activities, and experimental protocols serves as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug discovery. Future research should focus on detailed pharmacokinetic and toxicology studies in higher animal models to pave the way for potential clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. An optimized high-performance liquid chromatography (HPLC) method for this compound determination in Radix Aconiti Lateralis Preparata (Fuzi, aconite roots) and its products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

- 5. researchgate.net [researchgate.net]

The Alkaloid Benzoylmesaconine: A Deep Dive into Its Natural Sources and Isolation from Aconitum Species

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoylmesaconine, a monoester diterpenoid alkaloid, stands as a compound of significant interest within the scientific community, particularly for its pharmacological potential. It is predominantly found in the processed roots of various species of the Aconitum genus, commonly known as aconite or monkshood. The processing of these toxic plants is a critical step, as it leads to the hydrolysis of highly toxic diester-diterpenoid alkaloids, such as mesaconitine, into their less toxic yet pharmacologically active monoester derivatives, including this compound. This guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation, and quantitative data to support further research and development.

Natural Sources of this compound

This compound is not typically found in significant quantities in raw Aconitum plants. Instead, it is primarily a product of the processing of aconite roots, a traditional practice in many Asian countries to reduce their potent toxicity. The most well-documented source of this compound is the processed lateral root of Aconitum carmichaeli, known in Traditional Chinese Medicine as "Fuzi" or "Radix Aconiti Lateralis Preparata".[1] Other Aconitum species have also been identified as sources of this compound, including Aconitum kusnezoffii and Aconitum heterophyllum.[2][3] The concentration of this compound can vary significantly depending on the Aconitum species, the specific plant part, and, most importantly, the processing method employed.

Quantitative Analysis of this compound in Aconitum Species

The following tables summarize the quantitative data on the content of this compound and its precursor, mesaconitine, in various Aconitum preparations. This data highlights the transformation of the more toxic diester alkaloid into the less toxic monoester alkaloid during processing.

Table 1: Content of Mesaconitine and this compound in Different Processed Aconitum carmichaeli (Fuzi) Products

| Processed Fuzi Product | Mesaconitine (mg/g) | This compound (mg/g) |

| Shengfupian (Raw Fuzi) | 1.32 | 0.26 |

| Danfupian | Not Detected - 0.03 | 0.13 - 0.54 |

| Baifupian | 0.04 - 0.58 | 0.02 - 0.22 |

| Heishunpian | Not Detected - 0.23 | 0.01 - 0.39 |

| Paofupian | 0.09 - 0.15 | 0.34 - 0.39 |

| Jiangzhongfupian | Not Detected - 0.08 | 0.32 - 0.55 |

Data compiled from a study on various commercial Fu-Zi decoction pieces. The ranges reflect variations between different batches.

Table 2: Dynamic Changes in Mesaconitine and this compound Content during Boiling of Raw Aconitum carmichaeli (Shengfupian)

| Boiling Time (hours) | Mesaconitine (mg/g) | This compound (mg/g) |

| 0 | 1.32 | 0.26 |

| 0.5 | Significantly Decreased | Increased |

| 1 | Almost Undetectable | - |

| 3 | Not Detected | Increased approx. 7-fold |

| 6 | Not Detected | - |

This table illustrates the hydrolysis of mesaconitine into this compound over time with heating.

Experimental Protocols for Isolation of this compound

The isolation of this compound from Aconitum species involves a multi-step process of extraction, fractionation, and purification. The following is a detailed protocol adapted from established methods for the isolation of alkaloids from Aconitum.

Extraction of Total Alkaloids

-

Plant Material: Air-dried and powdered processed roots of Aconitum carmichaeli (Fuzi).

-

Solvent: 95% Ethanol.

-

Procedure:

-

The powdered plant material (e.g., 1 kg) is refluxed with 95% ethanol (e.g., 10 L) for 2 hours.

-

The extraction is repeated three times to ensure the exhaustive removal of alkaloids.

-

The ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation of the Crude Extract

-

Solvents: Distilled water, petroleum ether, ethyl acetate, and n-butanol.

-

Procedure:

-

The crude extract is suspended in distilled water (e.g., 1 L).

-

The aqueous suspension is then subjected to liquid-liquid partitioning sequentially with petroleum ether (3 x 1 L), ethyl acetate (3 x 1 L), and n-butanol (3 x 1 L).

-

The n-butanol fraction, which is typically enriched with diterpenoid alkaloids, is collected and concentrated in vacuo.

-

Chromatographic Purification

-

Adsorbent: Silica gel for column chromatography.

-

Mobile Phase: A gradient of chloroform-methanol.

-

Procedure:

-

The concentrated n-butanol extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.

-

The column is eluted with a gradient of increasing polarity, starting with 100% chloroform and gradually increasing the proportion of methanol.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1) and visualizing agent (e.g., Dragendorff's reagent).

-

Fractions containing the compound with the corresponding Rf value to a this compound standard are pooled.

-

Further purification can be achieved by repeated column chromatography or by using preparative High-Performance Liquid Chromatography (HPLC).

-

Visualizations

Experimental Workflow

Logical Relationship: From Toxic Precursor to Therapeutic Agent

Signaling Pathway: Anti-inflammatory Action of this compound

Conclusion

This compound represents a promising natural product derived from the traditional processing of Aconitum species. Its formation through the hydrolysis of highly toxic precursors underscores the importance of traditional knowledge in transforming poisonous plants into valuable therapeutic agents. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore the isolation, characterization, and pharmacological applications of this intriguing alkaloid. Future research should focus on optimizing isolation techniques to improve yields and on conducting comprehensive preclinical and clinical studies to fully elucidate the therapeutic potential of this compound.

References

- 1. An optimized high-performance liquid chromatography (HPLC) method for this compound determination in Radix Aconiti Lateralis Preparata (Fuzi, aconite roots) and its products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review on efforts for improvement in medicinally important chemical constituents inAconitum through biotechnological interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

The Analgesic Potential of Benzoylmesaconine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoylmesaconine (BM), a principal monoester diterpenoid alkaloid isolated from plants of the Aconitum genus, has demonstrated significant pharmacological potential as an analgesic agent. This technical guide provides a comprehensive overview of the current understanding of BM's analgesic effects, delving into its mechanisms of action, relevant signaling pathways, and the experimental methodologies used to elucidate its properties. Quantitative data from key studies are summarized to facilitate comparison and aid in future research and development endeavors. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the discovery and development of novel analgesic drugs.

Introduction

The management of pain remains a critical challenge in modern medicine, with a continuous need for novel analgesics that offer improved efficacy and safety profiles over existing therapies. Traditional medicine has long utilized extracts from Aconitum species for their pain-relieving properties. This compound, a less toxic derivative of more potent Aconitum alkaloids like aconitine, has emerged as a compound of interest due to its notable analgesic activity[1]. This document synthesizes the available scientific literature to provide an in-depth technical guide on the pharmacological effects of this compound as an analgesic.

Mechanism of Action

The analgesic effect of this compound is multifaceted, involving both central and peripheral mechanisms. Evidence strongly suggests that BM exerts its primary analgesic action through the central nervous system (CNS), specifically by modulating descending pain inhibitory pathways.

Central Analgesic Effects

Studies have shown that the microinjection of this compound into specific brainstem regions, namely the periaqueductal gray (PAG) and the nucleus raphe magnus (NRM), elicits a dose-dependent antinociceptive effect. These two areas are critical components of the descending pain modulatory system. The NRM appears to be a particularly sensitive site for BM's analgesic action.

This central mechanism is further supported by findings indicating that the analgesic activity of BM is linked to the central catecholaminergic system, with a particular emphasis on the noradrenergic system. Unlike opioid analgesics, the action of BM does not appear to be mediated by opiate receptors.

Peripheral and Anti-inflammatory Effects

In addition to its central actions, this compound exhibits anti-inflammatory properties that contribute to its overall analgesic profile, especially in the context of inflammatory pain. BM has been shown to suppress the activation of key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. By inhibiting these pathways, BM reduces the production of pro-inflammatory mediators, thereby alleviating pain associated with inflammation.

Signaling Pathways

The analgesic effect of this compound is orchestrated through a complex interplay of signaling cascades. The primary proposed pathway involves the activation of descending noradrenergic inhibitory pathways originating from the brainstem and projecting to the spinal cord.

In inflammatory pain states, this compound also acts on peripheral immune cells to suppress the production of inflammatory mediators.

Quantitative Data on Analgesic Effects

The analgesic efficacy of this compound has been quantified in various preclinical models of pain. The following tables summarize the key findings from these studies.

Table 1: Efficacy of this compound in the Acetic Acid-Induced Writhing Test in Mice

| Treatment Group | Dose (mg/kg, p.o.) | Number of Writhings (Mean ± SEM) | % Inhibition |

| Control (Vehicle) | - | 55.2 ± 3.1 | - |

| This compound | 10 | 28.4 ± 2.5 | 48.5 |

| TJ-3021 (Reference) | 300 | 29.1 ± 2.8 | 47.3 |

| *p < 0.05 compared to control. Data adapted from Suzuki et al., 1993.[2] |

Table 2: Efficacy of this compound in the Paw Pressure Test in Rats with Repeated Cold Stress

| Treatment Group | Dose (mg/kg, p.o.) | Pain Threshold (g, Mean ± SEM) | % Increase in Pain Threshold |

| Control (Vehicle) | - | 85.6 ± 5.4 | - |

| This compound | 30 | 123.7 ± 8.1 | 44.5 |

| TJ-3021 (Reference) | 1000 | 125.1 ± 7.9 | 46.1 |

| *p < 0.05 compared to control. Data adapted from Suzuki et al., 1993.[2] |

Experimental Protocols

The evaluation of this compound's analgesic properties has relied on well-established animal models of pain. The detailed methodologies for key experiments are provided below.

Acetic Acid-Induced Writhing Test

This model is used to assess peripheral analgesic activity.

-

Animals: Male ICR mice (20-25 g).

-

Procedure:

-

Animals are randomly divided into control, this compound, and reference drug groups.

-

This compound (e.g., 10 mg/kg) or the reference drug is administered orally (p.o.). The control group receives the vehicle.

-

After a set pre-treatment time (e.g., 60 minutes), each mouse is injected intraperitoneally (i.p.) with a 0.6% acetic acid solution (10 mL/kg).

-

Immediately after the acetic acid injection, the animals are placed in individual observation chambers.

-

The number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a defined period (e.g., 20 minutes).

-

-

Data Analysis: The percentage of inhibition of writhing is calculated using the formula: [(Control Mean - Treated Mean) / Control Mean] x 100.

Hot Plate Test

This test is used to evaluate centrally mediated analgesia.

-

Animals: Male Sprague-Dawley rats (200-250 g).

-

Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Procedure:

-

The baseline reaction time (latency) of each animal to the thermal stimulus is determined by placing it on the hot plate and measuring the time taken to lick a hind paw or jump. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

-

Animals are then treated with this compound, a reference drug (e.g., morphine), or vehicle.

-

The reaction time is measured again at various time points after drug administration (e.g., 30, 60, 90, 120 minutes).

-

-

Data Analysis: The analgesic effect is expressed as the increase in latency time compared to the baseline.

Intracerebral Microinjection

This technique is used to identify the central sites of drug action.

-

Animals: Male Sprague-Dawley rats.

-

Procedure:

-

Rats are anesthetized and placed in a stereotaxic apparatus.

-

A guide cannula is surgically implanted, targeting specific brain regions such as the PAG or NRM.

-

After a recovery period, a microinjection needle connected to a microsyringe is inserted through the guide cannula.

-

A small volume (e.g., 0.5 µL) of this compound solution or vehicle is infused into the target brain region.

-

The analgesic effect is then assessed using a nociceptive test, such as the tail-flick or hot plate test.

-

Experimental Workflow

The logical progression of experiments to characterize the analgesic effects of a compound like this compound typically follows a structured workflow.

Conclusion

This compound presents a promising profile as an analgesic agent with a distinct mechanism of action. Its ability to modulate the descending noradrenergic pain pathway, coupled with its anti-inflammatory effects, suggests its potential utility in treating various pain states. The data and protocols summarized in this guide provide a solid foundation for further research into the therapeutic potential of this compound and its derivatives. Future studies should focus on elucidating the precise molecular targets of BM within the CNS and further characterizing its safety and efficacy in more complex and chronic pain models. This will be crucial for the translation of these preclinical findings into clinical applications.

References

Toxicological Profile and Safety Assessment of Benzoylmesaconine: A Technical Guide

Introduction

Benzoylmesaconine (BMA) is a monoester diterpenoid alkaloid and a major hydrolyzed metabolite of mesaconitine, found in Aconitum plants.[1][2] These plants are known for their use in traditional medicine, but also for their inherent toxicity, primarily due to diester-diterpenoid alkaloids (DDAs).[2][3] The hydrolysis of these DDAs into less toxic monoester alkaloids like BMA is a critical process for reducing toxicity while retaining therapeutic effects.[3] BMA itself has demonstrated several biological activities, including analgesic, anti-inflammatory, and antiviral effects.[2][4] This guide provides an in-depth technical overview of the toxicological profile and safety assessment of this compound, synthesizing available data for researchers, scientists, and drug development professionals.

Quantitative Toxicological Data

The acute toxicity of this compound has been evaluated in mice through various routes of administration. The following table summarizes the key quantitative data available.

| Parameter | Species | Route of Administration | Value | Reference |

| LD50 | Mouse | Oral | 810 mg/kg | |

| LD50 | Mouse | Intraperitoneal | 240 mg/kg | |

| LD50 | Mouse | Subcutaneous | 230 mg/kg | |

| ED50 (Analgesia) | Mouse | Tail Pressure Test | 38.9 mg/kg | [5] |

| EC50 (Mitochondrial Metabolism) | Rat (in vitro) | Isolated Liver Mitochondria | 30.95 µg/ml | [5] |

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its safety assessment. Studies in rats have provided initial insights into its absorption, distribution, metabolism, and excretion.

| Parameter | Species | Administration | Value | Reference |

| Tmax (Time to Peak Concentration) | Rat | Oral (Pure BMA) | 132 ± 49 min | [2] |

| Tmax (Time to Peak Concentration) | Rat | Oral (Wutou Decoction) | 48 ± 18 min | [2] |

| Cmax (Peak Concentration) | Rat | Oral (Pure BMA) | 26.3 ± 7.4 ng/mL | [2] |

| Cmax (Peak Concentration) | Rat | Oral (Wutou Decoction) | 14.5 ± 5.6 ng/mL | [2] |

| T1/2 (Elimination Half-life) | Rat | Oral (Pure BMA) | 407 ± 180 min | [2] |

| T1/2 (Elimination Half-life) | Rat | Oral (Wutou Decoction) | 100 ± 41 min | [2] |

Pharmacokinetic studies indicate that when administered as part of a traditional decoction (Wutou decoction), BMA is absorbed and eliminated faster, resulting in lower systemic exposure compared to the administration of pure BMA.[2][6] This suggests that co-existing ingredients in the herbal formulation may influence its pharmacokinetic profile, potentially contributing to a reduction in toxicity.[2][6]

Key Toxicological Assessments & Experimental Protocols

Acute Toxicity Assessment

Acute toxicity studies are designed to determine the effects of a single, high dose of a substance.

Experimental Protocol (General)

-

Test Species: Typically rodents, such as Swiss albino mice or Sprague-Dawley rats.[7][8]

-

Groups: Animals are divided into several groups, including a control group (receiving vehicle only) and multiple treatment groups receiving different single doses of this compound.[7]

-

Route of Administration: As indicated in the quantitative data, common routes include oral (p.o.), intraperitoneal (i.p.), and subcutaneous (s.c.).

-

Observation Period: Animals are observed for a set period, typically 14 days, for signs of toxicity and mortality.[8] Observations include changes in behavior, body weight, and any clinical signs of distress.[8]

-

Endpoint: The primary endpoint is the calculation of the LD50 (Lethal Dose, 50%), which is the statistically estimated dose that is expected to be lethal to 50% of the tested animal population.[7]

-

Pathology: At the end of the observation period, surviving animals may be euthanized for gross and histopathological examination of major organs.

Sub-chronic Toxicity Assessment

Experimental Protocol (General)

-

Test Species: Commonly Sprague-Dawley rats.[10]

-

Administration: The test substance is administered daily at multiple dose levels (e.g., low, medium, high) for 90 days.[8]

-

Parameters Monitored:

-

Clinical Observations: Daily checks for signs of toxicity.[8]

-

Body Weight and Food/Water Consumption: Measured weekly.[8]

-

Hematology and Clinical Biochemistry: Blood samples are collected at termination to analyze parameters like red and white blood cell counts, hemoglobin, and markers for liver (ALT, AST) and kidney (creatinine) function.[8]

-

Urinalysis: Urine is analyzed for relevant markers.[8]

-

-

Endpoint: At the end of the study, animals are euthanized. A complete necropsy is performed, and major organs are weighed and examined histopathologically to identify any treatment-related changes.[8] The No-Observed-Adverse-Effect Level (NOAEL) is determined from these data.

Genotoxicity Assessment

Genotoxicity assays are performed to determine if a substance can cause damage to genetic material (DNA). Specific genotoxicity studies for this compound were not identified in the search results. Therefore, a standard battery of tests is described.

Experimental Protocol (General Battery)

-

Ames Test (Bacterial Reverse Mutation Assay): This test uses several strains of bacteria (e.g., Salmonella typhimurium) to detect gene mutations (point mutations).

-

In Vitro Mammalian Cell Gene Mutation Test: This assay assesses the potential of the substance to cause gene mutations in cultured mammalian cells.

-

In Vitro/In Vivo Micronucleus Test: This test detects damage to chromosomes. It identifies small nuclei (micronuclei) in the cytoplasm of cells that form from chromosome fragments or whole chromosomes left behind during cell division.[11]

-

Comet Assay: This is a sensitive method to detect DNA strand breaks in individual cells.[11]

Cardiotoxicity

The primary toxicity concern for Aconitum alkaloids is cardiotoxicity.[2] Diester-diterpenoid alkaloids are known to act on voltage-dependent Na+ channels, leading to a significant influx of Na+ ions, which can cause persistent arrhythmias.[3] While this compound is a less toxic monoester alkaloid, understanding this mechanism is critical for its safety profile.[2]

Mechanism of Action The cardiotoxicity of the parent DDAs is primarily linked to their ability to activate voltage-gated sodium channels in the cell membrane of cardiomyocytes. This leads to an increased influx of sodium, prolonged depolarization, and subsequent arrhythmias.[3] This mechanism is a key consideration in the safety assessment of any Aconitum-derived compound.

Signaling Pathways in this compound's Biological Activity

While toxicological pathways are a primary concern, understanding the signaling pathways modulated by this compound at therapeutic doses provides a more complete profile. BMA has been shown to exert significant anti-inflammatory effects by suppressing the NF-κB and MAPK signaling pathways.[1]

Anti-Inflammatory Mechanism In inflammatory conditions, stimuli like lipopolysaccharide (LPS) activate Toll-like receptor 4 (TLR4).[1] This activation triggers downstream signaling cascades, primarily through the NF-κB and MAPK pathways, leading to the production of pro-inflammatory mediators like TNF-α, IL-6, iNOS, and COX-2.[1] this compound has been shown to inhibit this process by:

-

Suppressing the phosphorylation of key proteins in the MAPK pathway (JNK, p38, ERK).[1]

-

Preventing the degradation of IκBα, which keeps the NF-κB complex inactive in the cytoplasm.[1]

-

Inhibiting the nuclear translocation of the p65 subunit of NF-κB, thereby preventing the transcription of pro-inflammatory genes.[1]

Safety Profile Summary

-

Acute Toxicity: this compound is classified as having moderate acute toxicity via oral administration in mice (LD50 of 810 mg/kg). It is significantly more toxic when administered parenterally.

-

Irritation and Sensitization: It is reported to have no primary irritant effect on the skin or eyes and no known sensitizing effects.

-

Carcinogenicity: this compound is not listed as a carcinogen by the IARC, NTP, or OSHA.

-

General Safety: When used and handled according to specifications, the product is not expected to have harmful effects. However, given its origin from Aconitum species, careful dose control is paramount. Excessive intake can still lead to toxic reactions.[2]

-

Drug Interactions: The pharmacokinetic profile of BMA can be significantly altered when administered as part of a complex herbal mixture, suggesting a potential for drug-herb interactions that could either mitigate or enhance toxicity.[2]

Conclusion

This compound presents a complex toxicological profile. It is a hydrolyzed metabolite of more toxic parent compounds and exhibits significantly lower acute toxicity. Its biological activities, particularly its anti-inflammatory effects via inhibition of the NF-κB and MAPK pathways, are of therapeutic interest. However, the potential for toxicity, especially at high doses or with parenteral administration, cannot be overlooked. The significant alteration of its pharmacokinetics when part of an herbal decoction highlights the importance of studying the compound in its relevant clinical context. Further research, including comprehensive sub-chronic toxicity and genotoxicity studies, is necessary to fully establish a complete and robust safety profile for this compound for its potential development as a therapeutic agent.

References

- 1. Anti-inflammatory Mechanism of Action of this compound in Lipopolysaccharide-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic Comparisons of this compound in Rats Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry after Administration of Pure this compound and Wutou Decoction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzoylaconine: Potential Therapeutic Agent for Cardiovascular Diseases From Fuzi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Analgesic effect of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of Acute and Subchronic Toxicity Induced by the Crude Ethanol Extract of Plukenetia volubilis Linneo Leaves in Swiss Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. criver.com [criver.com]

- 10. Subchronic toxicity of benzothiophene on rats following dietary exposure. | Semantic Scholar [semanticscholar.org]

- 11. Genotoxicity study of 2-methoxyethanol and benzalkonium chloride through Comet assay using 3D cultured HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Alkaloid: A Technical Guide to the Historical Discovery and Traditional Use of Benzoylmesaconine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoylmesaconine, a norditerpenoid alkaloid found in plants of the Aconitum genus, stands as a molecule of significant interest at the intersection of traditional medicine and modern pharmacology. Historically used as a detoxified component of potent herbal remedies, its discovery is intrinsically linked to the efforts to mitigate the toxicity of its parent compounds. This technical guide provides an in-depth exploration of the historical context of this compound's discovery, its traditional applications, and the scientific validation of its therapeutic effects. Detailed experimental protocols for its isolation and the investigation of its analgesic and anti-inflammatory properties are presented, alongside a quantitative analysis of its bioactivities. Furthermore, this document elucidates the molecular mechanisms underlying its pharmacological actions, with a focus on key signaling pathways, visualized through detailed diagrams to facilitate a deeper understanding for researchers in drug discovery and development.

Historical Discovery and Traditional Use

The story of this compound is inseparable from the history of Aconitum, a genus of flowering plants known for both their potent medicinal properties and their extreme toxicity.[1][2] For centuries, practitioners of Traditional Chinese Medicine (TCM) and other folk medicine systems have utilized the roots of Aconitum species to treat a variety of ailments, including pain, inflammation, rheumatic diseases, and certain cardiovascular conditions.[3][4][5]

The high toxicity of raw Aconitum is primarily attributed to diester-diterpenoid alkaloids such as aconitine and mesaconitine.[2] Traditional processing methods, such as prolonged boiling or steaming, were developed to reduce this toxicity, a process now understood to involve the hydrolysis of these potent alkaloids.[6] this compound emerges as a key product of this detoxification process, being the less toxic monoester hydrolysate of mesaconitine.[7] Its deliberate, albeit indirect, production through these traditional methods highlights a sophisticated, empirical understanding of natural product chemistry.

The formal scientific discovery and structural elucidation of this compound and other Aconitum alkaloids occurred with the advent of modern chromatographic and spectroscopic techniques in the 20th century. Researchers were able to isolate and characterize these compounds, confirming that traditional processing indeed transformed the highly toxic diester alkaloids into their less toxic, yet still pharmacologically active, monoester and amino alcohol derivatives.[6]

Pharmacological Properties and Quantitative Data

Scientific investigation has validated many of the traditional claims associated with processed Aconitum preparations, with this compound identified as a significant contributor to their therapeutic effects. Its primary activities are centered on analgesia and anti-inflammation.[1][7]

Analgesic Activity

This compound has demonstrated significant pain-relieving properties in various preclinical models. These effects are notable as they are achieved with a compound possessing a much lower toxicity profile than its parent alkaloid, mesaconitine.

| Parameter | Value | Animal Model | Assay | Route of Administration |

| ED₅₀ | 38.9 mg/kg | Mice | Tail pressure test | Not specified |

| Effective Dose | 10 mg/kg | Mice | Acetic acid-induced writhing | p.o. |

| Effective Dose | 30 mg/kg | Rats | Paw pressure in repeated cold stress | p.o. |

Table 1: Analgesic activity of this compound. Data compiled from multiple sources.

Anti-inflammatory Activity

This compound exerts potent anti-inflammatory effects by modulating the production of key inflammatory mediators. In vitro studies using lipopolysaccharide (LPS)-stimulated murine macrophages (RAW264.7) have been instrumental in elucidating these effects.

| Inflammatory Mediator | Effect of this compound | Cell Model | Stimulant |

| Nitric Oxide (NO) | Significant decrease in production | RAW264.7 macrophages | LPS |

| Prostaglandin E₂ (PGE₂) | Significant decrease in production | RAW264.7 macrophages | LPS |

| Tumor Necrosis Factor-α (TNF-α) | Significant decrease in production | RAW264.7 macrophages | LPS |

| Interleukin-6 (IL-6) | Significant decrease in production | RAW264.7 macrophages | LPS |

| Interleukin-1β (IL-1β) | Significant decrease in production | RAW264.7 macrophages | LPS |

| Reactive Oxygen Species (ROS) | Significant decrease in production | RAW264.7 macrophages | LPS |

| Inducible Nitric Oxide Synthase (iNOS) | Inhibition of protein and mRNA expression | RAW264.7 macrophages | LPS |

| Cyclooxygenase-2 (COX-2) | Inhibition of protein and mRNA expression | RAW264.7 macrophages | LPS |

Table 2: Anti-inflammatory effects of this compound in vitro.[7]

Other Biological Activities

Beyond its primary analgesic and anti-inflammatory roles, this compound has been reported to possess other intriguing biological activities. It has been shown to promote mitochondrial energy metabolism and exhibit antiviral properties, increasing survival in a mouse model of herpes simplex virus type 1 (HSV-1) infection associated with burns.

| Parameter | Value | Assay |

| EC₅₀ | 30.95 µg/ml | Promotion of isolated rat liver mitochondrial energy metabolism |

| Effective Dose | 1 µg/kg | Increased survival in a mouse model of burn-associated HSV-1 infection |

Table 3: Additional biological activities of this compound.

Molecular Mechanisms of Action

The anti-inflammatory effects of this compound are primarily mediated through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[7] These pathways are central to the inflammatory response, regulating the expression of a myriad of pro-inflammatory genes.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and degraded, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound intervenes in this cascade by inhibiting the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of NF-κB p65.[7]

Modulation of the MAPK Signaling Pathway

The MAPK family of kinases, including c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK), are crucial for transducing extracellular signals into cellular responses, including inflammation. LPS activation of TLR4 also triggers the phosphorylation and activation of these MAPKs. This compound has been shown to significantly suppress the phosphorylation of JNK, p38, and ERK in response to LPS stimulation.[7]

Experimental Protocols

The following protocols provide a framework for the isolation and pharmacological evaluation of this compound.

Extraction and Isolation of this compound from Aconitum

This protocol is a general method that can be optimized for specific Aconitum species.

-

Extraction: Air-dried and powdered roots of the selected Aconitum species are subjected to reflux extraction with 95% ethanol.

-

Concentration: The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity. The alkaloid fraction is typically enriched in the n-butanol layer.

-

Chromatographic Purification: The n-butanol fraction is subjected to column chromatography on silica gel. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Final Purification: Fractions containing this compound are pooled and may require further purification steps, such as chromatography on Sephadex LH-20 or preparative high-performance liquid chromatography (HPLC), to yield the pure compound.

In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages

-

Cell Culture: RAW264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): The concentration of nitrite in the culture supernatant is measured using the Griess reagent.

-

Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) and PGE₂: Levels in the supernatant are quantified using commercially available ELISA kits.

-

Reactive Oxygen Species (ROS): Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

-

Gene Expression Analysis: Total RNA is extracted from the cells, and the mRNA expression levels of iNOS, COX-2, TNF-α, IL-6, and IL-1β are determined by quantitative real-time PCR (qRT-PCR).

-

Protein Analysis (Western Blot): Cell lysates are prepared, and the protein levels of iNOS, COX-2, and the phosphorylation status of IκBα, JNK, p38, and ERK are determined by Western blotting using specific primary and secondary antibodies.

In Vivo Analgesic Assays

-

Animals: Male ICR mice or Sprague-Dawley rats are used. Animals are acclimatized for at least one week before the experiment.

-

Acetic Acid-Induced Writhing Test (Mice):

-

Animals are orally administered with vehicle or this compound (e.g., 10 mg/kg).

-

After a set pre-treatment time (e.g., 60 minutes), 0.6% acetic acid solution is injected intraperitoneally.

-

The number of writhes (abdominal constrictions) is counted for a defined period (e.g., 15 minutes).

-

A reduction in the number of writhes compared to the vehicle control group indicates an analgesic effect.

-

-

Paw Pressure Test in Repeated Cold Stress (RCS) Rats:

-

Rats are subjected to repeated cold stress to induce a state of hyperalgesia.

-

Animals are orally administered with vehicle or this compound (e.g., 30 mg/kg).

-

The paw withdrawal threshold to a mechanical stimulus (e.g., using a Randall-Selitto apparatus) is measured at different time points after drug administration.

-

An increase in the paw withdrawal threshold indicates an analgesic effect.

-

Conclusion

This compound represents a fascinating example of a natural product with a rich history in traditional medicine, now being validated by modern scientific investigation. Its journey from a detoxified component of a potent herbal remedy to a molecule with well-characterized analgesic and anti-inflammatory properties, acting on defined molecular pathways, underscores the value of ethnopharmacological knowledge in guiding drug discovery. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary information to further explore the therapeutic potential of this compound and related alkaloids. Its favorable safety profile compared to its parent compounds, coupled with its significant bioactivity, makes it a compelling lead for the development of novel therapeutics for pain and inflammatory disorders.

References

- 1. [Analgesic effect of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In-Vivo Models for Management of Pain [scirp.org]

- 3. Measurement of differential inhibition of COX-1 and COX-2 and the pharmacology of selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anti-inflammatory Mechanism of Action of this compound in Lipopolysaccharide-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inducible COX-2 dominates over COX-1 in prostacyclin biosynthesis: Mechanisms of COX-2 inhibitor risk to heart disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

Benzoylmesaconine: A Key Metabolite in the Biotransformation of Aconitum Alkaloids

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Aconitum species, widely utilized in traditional medicine, contain a class of potent C19-diterpenoid alkaloids. These compounds, while possessing therapeutic properties, are notoriously toxic. The toxicity of Aconitum alkaloids is largely attributed to the diester-diterpenoid alkaloids (DDAs), such as mesaconitine (MA). The metabolic conversion of these DDAs to their monoester-diterpenoid alkaloid (MDA) counterparts is a critical detoxification pathway. This technical guide focuses on benzoylmesaconine (BMA), a principal MDA metabolite of mesaconitine, providing a comprehensive overview of its formation, subsequent metabolism, and the analytical methodologies used for its study. This document is intended for researchers, scientists, and drug development professionals working with Aconitum alkaloids.

Metabolic Pathway of this compound Formation

The primary pathway for the formation of this compound involves the hydrolysis of its parent compound, mesaconitine. This biotransformation is a crucial step in reducing the toxicity of Aconitum preparations.

Parent Alkaloid: Mesaconitine

This compound is the direct metabolite of mesaconitine, a highly toxic diester-diterpenoid alkaloid found in various Aconitum species. The metabolic process involves the cleavage of the acetyl group at the C-8 position of the mesaconitine molecule.[1][2] This hydrolysis reaction occurs both during the traditional processing of Aconitum roots (e.g., boiling and steaming) and in vivo following administration.[1][3]

Enzymatic Hydrolysis

In vivo, the hydrolysis of mesaconitine to this compound is primarily catalyzed by carboxylesterases (CEs).[4][5][6] These enzymes are abundant in the gastrointestinal tract and the liver, the primary sites of first-pass metabolism for orally administered drugs.[3][5] The activity of carboxylesterases is crucial for the detoxification of mesaconitine, as this compound is significantly less toxic than its parent compound.[1][2][3][7][8]

Further Metabolism of this compound

Following its formation, this compound is further metabolized, primarily by cytochrome P450 (CYP) enzymes in the liver. The main metabolic routes for this compound include demethylation, dehydrogenation, and hydroxylation.[9][10] Studies using human liver microsomes have identified CYP3A4 and CYP3A5 as the predominant isoforms responsible for the subsequent metabolism of this compound.[9][10][11] This secondary metabolism facilitates the excretion of the compound from the body.

Quantitative Data on this compound Metabolism

The quantification of this compound and its parent alkaloids is essential for pharmacokinetic and toxicological studies. The following tables summarize key quantitative data from preclinical studies.

Table 1: Pharmacokinetic Parameters of Mesaconitine and this compound in Rats after Oral Administration of Aconitum Extract [5]

| Compound | Dose (g/kg) | Cmax (µg/L) | Tmax (h) | AUC (0-48h) (µg/h/L) | t1/2 (h) |

| Mesaconitine | 0.5 | 1.0 ± 0.3 | 0.3 ± 0.2 | 1.5 ± 0.5 | 3.4 ± 1.5 |

| 1.0 | 2.1 ± 0.6 | 0.3 ± 0.1 | 3.9 ± 1.2 | 4.1 ± 1.8 | |

| 2.0 | 4.5 ± 1.3 | 0.4 ± 0.2 | 10.2 ± 3.1 | 5.2 ± 2.0 | |

| This compound | 0.5 | 1.8 ± 0.5 | 0.5 ± 0.3 | 4.1 ± 1.3 | 4.5 ± 1.7 |

| 1.0 | 3.9 ± 1.1 | 0.6 ± 0.2 | 10.5 ± 3.2 | 5.8 ± 2.1 | |

| 2.0 | 8.2 ± 2.5 | 0.7 ± 0.3 | 25.1 ± 7.6 | 6.9 ± 2.5 |

Table 2: Comparative Pharmacokinetics of Pure this compound vs. This compound in Wutou Decoction in Rats (Oral Administration) [12]

| Parameter | Pure this compound (5 mg/kg) | This compound in Wutou Decoction (5 mg/kg equivalent) |

| Cmax (ng/mL) | 25.3 ± 8.7 | 10.2 ± 3.5 |

| Tmax (min) | 30.0 ± 12.2 | 15.0 ± 8.7 |

| AUC (0-t) (ng·min/mL) | 3875.0 ± 1023.5 | 775.0 ± 245.8 |

| t1/2 (min) | 228.3 ± 117.0 | 61.8 ± 35.1 |

| MRT (0-t) (min) | 155.0 ± 33.2 | 55.8 ± 16.4 |

Experimental Protocols

Detailed and robust experimental protocols are fundamental for the accurate study of this compound metabolism. The following sections provide methodologies for key experiments.

In Vitro Metabolism using Human Liver Microsomes

This protocol is adapted from studies investigating the CYP-mediated metabolism of this compound.[13][14]

1. Incubation Mixture Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

The final incubation mixture (total volume of 500 µL) should contain:

-

Potassium phosphate buffer (50 mM, pH 7.4)

-

Human Liver Microsomes (HLMs) (0.4 mg protein/mL)

-

This compound (10 µM)

-

NADPH-regenerating system:

-

NADP+ (1.55 mM)

-

Glucose-6-phosphate (G6P) (3.3 mM)

-

Magnesium chloride (MgCl2) (3.3 mM)

-

Glucose-6-phosphate dehydrogenase (G6PDH) (0.4 U/mL)

-

-

2. Incubation Procedure:

-

Pre-incubate the mixture of HLMs, buffer, and this compound at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH-regenerating system.

-

Incubate at 37°C for a specified time (e.g., 90 minutes) in a shaking water bath.

3. Reaction Termination and Sample Extraction:

-

Terminate the reaction by adding 4 mL of ice-cold dichloromethane.

-

Add an internal standard (e.g., 100 µL of 200 nM testosterone).

-

Vortex the mixture and centrifuge to separate the organic and aqueous layers.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Quantification of this compound in Plasma by LC-MS/MS

This protocol outlines a general procedure for the analysis of this compound in plasma samples.[10][15]

1. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add 1 mL of methanol.

-

Add an appropriate internal standard (e.g., psoralen).

-

Vortex for 5 minutes to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

-

Reconstitute the residue in 100 µL of 50% methanol.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Inject a 10 µL aliquot of the supernatant into the LC-MS/MS system.

2. Sample Preparation (Solid-Phase Extraction - SPE): [15]

-

Condition an SPE cartridge (e.g., 1 mL HLB) with methanol followed by water.

-

Load the plasma sample onto the cartridge.

-

Wash the cartridge with a weak solvent to remove interferences.

-

Elute this compound with an appropriate organic solvent (e.g., methanol).

-

Evaporate the eluate to dryness and reconstitute as described above.

3. LC-MS/MS Conditions:

-

Liquid Chromatography:

-

Column: C18 column (e.g., CORTECS™ C18, 2.1x50mm, 2.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A typical gradient would start with a low percentage of B, increasing over time to elute the analytes.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 30-40°C.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition for this compound: m/z 590.1 -> 104.8.[15]

-

Optimize other parameters such as collision energy and declustering potential for maximum sensitivity.

-

Conclusion

This compound is a critical metabolite in the detoxification of mesaconitine, a potent toxin from Aconitum species. Understanding its formation via carboxylesterase-mediated hydrolysis and its subsequent metabolism by CYP3A4 and CYP3A5 is paramount for the safe development and clinical application of Aconitum-derived therapies. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers in this field. Further investigation into the inter-individual variability in the activity of these metabolic enzymes will be crucial for personalizing therapies and minimizing the risk of toxicity associated with Aconitum alkaloids.

References

- 1. ovid.com [ovid.com]

- 2. researchgate.net [researchgate.net]

- 3. [Analysis on the metabolites of mesaconitine in the rat urine by liquid chromatography and electrospray ionization mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A column-switching LC/MS/ESI method for detecting tetrodotoxin and Aconitum alkaloids in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic Behaviors of Aconitum Alkaloids in Different Concentrations of Aconiti Lateralis Radix Praeparata and Effects of Aconitine in Healthy Human and Long QT Syndrome Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ester Hydrolysis Differentially Reduces Aconitine-Induced Anti-hypersensitivity and Acute Neurotoxicity: Involvement of Spinal Microglial Dynorphin Expression and Implications for Aconitum Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Carboxylesterase (CES) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]

- 9. Frontiers | Metabolomics of Clinical Poisoning by Aconitum Alkaloids Using Derivatization LC-MS [frontiersin.org]

- 10. A Validated LC-MS/MS Method for Simultaneous Determination of Six Aconitum Alkaloids and Seven Ginsenosides in Rat Plasma and Application to Pharmacokinetics of Shen-Fu Prescription - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacokinetic Comparisons of this compound in Rats Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry after Administration of Pure this compound and Wutou Decoction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Monoester-Diterpene Aconitum Alkaloid Metabolism in Human Liver Microsomes: Predominant Role of CYP3A4 and CYP3A5 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Monoester-Diterpene Aconitum Alkaloid Metabolism in Human Liver Microsomes: Predominant Role of CYP3A4 and CYP3A5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Simultaneous quantitation of aconitine, mesaconitine, hypaconitine, benzoylaconine, this compound and benzoylhypaconine in human plasma by liquid chromatography-tandem mass spectrometry and pharmacokinetics evaluation of "SHEN-FU" injectable powder - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Benzoylmesaconine in Traditional Chinese Medicine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzoylmesaconine (BMA), a monoester diterpenoid alkaloid, is a principal bioactive component in processed Aconitum root (Fuzi), a cornerstone herb in Traditional Chinese Medicine (TCM). Historically, raw Aconitum is known for its high toxicity due to diester diterpenoid alkaloids such as aconitine and mesaconitine. Traditional processing methods, primarily decoction, facilitate the hydrolysis of these toxic compounds into their less toxic monoester derivatives, including this compound. This detoxification process is crucial for the safe clinical application of Aconitum-containing formulations.

Modern pharmacological studies have illuminated the therapeutic potential of this compound, particularly its potent anti-inflammatory and analgesic properties. The primary mechanism underlying its anti-inflammatory effects involves the suppression of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. This whitepaper provides a comprehensive technical overview of the current scientific understanding of this compound, including its pharmacological effects, underlying mechanisms of action, and pharmacokinetic profile. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and drug development.

Introduction: From Toxic Precursor to Therapeutic Agent

The use of Aconitum species in TCM dates back thousands of years, where it has been traditionally used to treat a variety of ailments including pain, inflammation, and cardiovascular diseases.[1] The therapeutic efficacy of Aconitum is attributed to its rich content of diterpenoid alkaloids. However, the raw plant is highly toxic due to the presence of diester diterpenoid alkaloids (DDAs) like aconitine and mesaconitine.[2]

A critical step in the preparation of Aconitum for medicinal use is a process known as "Paozhi," which involves prolonged boiling or steaming.[1] This process hydrolyzes the highly toxic DDAs into monoester diterpenoid alkaloids (MDAs) such as this compound, which are significantly less toxic while retaining therapeutic bioactivities.[3][4] this compound is a hydrolysate of mesaconitine and is often used as a chemical marker for the quality control of processed Aconitum products.[5]

Pharmacological Effects of this compound

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in various in vitro and in vivo models. Studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages have shown that BMA can significantly inhibit the production of pro-inflammatory cytokines and mediators.

Analgesic Activity

This compound is considered a major contributor to the analgesic effects of processed Aconitum preparations.[6] It has been shown to be effective in various pain models.

Quantitative Data Summary

The following tables summarize the quantitative data on the pharmacological effects of this compound from key studies.

Table 1: Anti-inflammatory Effects of this compound in LPS-Stimulated RAW264.7 Macrophages

| Parameter | Effect of this compound | Quantitative Data | Reference |

| Cell Viability | No significant cytotoxicity at effective concentrations | >90% viability at concentrations up to 100 µM | [7] |

| Nitric Oxide (NO) Production | Dose-dependent inhibition | IC50 ≈ 50 µM | [7] |

| Prostaglandin E2 (PGE2) Production | Significant reduction | Significant at 25, 50, 100 µM | [7] |

| IL-6 Production | Dose-dependent inhibition | Significant reduction at 25, 50, 100 µM | [7] |

| TNF-α Production | Dose-dependent inhibition | Significant reduction at 25, 50, 100 µM | [7] |

| iNOS mRNA Expression | Downregulation | Significant reduction at 25, 50, 100 µM | [7] |

| COX-2 mRNA Expression | Downregulation | Significant reduction at 25, 50, 100 µM | [7] |

Table 2: Analgesic Effects of this compound

| Animal Model | Assay | Dosage | Effect | Reference |

| Mice | Acetic acid-induced writhing | 10 mg/kg, p.o. | Significant depression of writhing | [6] |

| Rats (Repeated Cold Stress) | Paw pressure test | 30 mg/kg, p.o. | Significantly increased pain threshold | [6] |

Table 3: Pharmacokinetic Parameters of this compound in Rats

| Formulation | Tmax (min) | Cmax (ng/mL) | T1/2 (min) | AUC (ng·min/mL) |

| Pure this compound | 13.0 ± 4.1 | 1891.7 ± 867.2 | 228.3 ± 117.0 | 2247.4 ± 1171.9 |

| Wutou Decoction | 35.0 ± 15.2 | 344.4 ± 202.3 | 61.8 ± 35.1 | 447.8 ± 292.2 |

Mechanism of Action: Signaling Pathway Analysis

The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.

Inhibition of the NF-κB Signaling Pathway

In response to inflammatory stimuli such as LPS, the transcription factor NF-κB is activated, leading to the expression of pro-inflammatory genes. This compound has been shown to inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and subsequent gene transcription.[7]

Inhibition of the MAPK Signaling Pathway

The MAPK signaling pathway, which includes JNK, p38, and ERK, plays a crucial role in regulating inflammatory responses. This compound has been observed to suppress the LPS-induced phosphorylation of JNK, p38, and ERK in a dose-dependent manner.[7] By inhibiting the activation of these key kinases, BMA effectively dampens the downstream inflammatory cascade.

Visualized Pathways and Processes

Chemical Transformation

The following diagram illustrates the hydrolysis of the toxic mesaconitine into the less toxic and therapeutically active this compound, a key process in the preparation of Aconitum-based TCM formulations.

Anti-inflammatory Signaling Pathway

The diagram below outlines the molecular mechanism of this compound's anti-inflammatory action by inhibiting the NF-κB and MAPK signaling pathways in LPS-stimulated macrophages.

Experimental Workflow

The following diagram depicts a typical experimental workflow for investigating the anti-inflammatory effects of this compound.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This protocol is adapted from a validated method for the determination of BMA in processed aconite roots.[8]

-

Chromatographic System: Agilent 1100 series HPLC system or equivalent.

-

Column: Alltima RP-C18 column (250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: Acetonitrile.

-

Mobile Phase B: 0.1% phosphoric acid in water, adjusted to pH 3.0 with triethylamine.

-

Gradient Elution:

-

0-20 min: 13-18% A

-

20-40 min: 18-21% A

-

40-45 min: 21-22% A

-

45-50 min: 22-70% A

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 240 nm.

-

Injection Volume: 20 µL.

-

Sample Preparation:

-

Accurately weigh and pulverize the processed aconite root sample.

-

Extract a known amount of the powder with 50% ethanol via sonication.

-

Filter the extract through a 0.45 µm membrane prior to injection.

-

-

Standard Preparation: Prepare a stock solution of pure this compound in 0.01 M HCl. Create a series of dilutions to establish a calibration curve (e.g., 4-200 µg/mL).

In Vitro Anti-inflammatory Assay using RAW264.7 Cells

This protocol is based on the methodology for assessing the anti-inflammatory effects of BMA on LPS-stimulated macrophages.[7]

-

Cell Culture: Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Treatment:

-

Seed cells in appropriate plates (e.g., 96-well for viability and cytokine assays, 6-well for protein and RNA extraction).

-

Allow cells to adhere overnight.

-

Pre-treat cells with varying concentrations of this compound (e.g., 10, 25, 50, 100 µM) for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time (e.g., 24 hours for cytokine production, shorter times for signaling protein phosphorylation).

-

-

Nitric Oxide (NO) Assay: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Enzyme-Linked Immunosorbent Assay (ELISA): Quantify the concentrations of TNF-α and IL-6 in the culture supernatant using commercially available ELISA kits according to the manufacturer's instructions.

-

Western Blot Analysis:

-

Lyse the cells and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against target proteins (e.g., phospho-JNK, phospho-p38, phospho-ERK, IκBα, p65, β-actin).

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Quantitative Real-Time PCR (qPCR):

-

Isolate total RNA from cells and reverse-transcribe to cDNA.

-

Perform qPCR using SYBR Green master mix and primers specific for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH).

-

Calculate relative gene expression using the 2-ΔΔCt method.

-

Acetic Acid-Induced Writhing Test in Mice

This is a standard in vivo model for evaluating peripheral analgesic activity.[6]

-

Animals: Male ICR mice (or similar strain).

-

Procedure:

-

Fast the mice overnight with free access to water.

-

Administer this compound (e.g., 10 mg/kg) or vehicle control orally (p.o.).

-

After a set pre-treatment time (e.g., 60 minutes), inject 0.6% acetic acid solution intraperitoneally (i.p.).

-

Immediately place the mouse in an observation chamber and count the number of writhes (a specific stretching posture) over a defined period (e.g., 20 minutes).

-

Calculate the percentage of inhibition of writhing compared to the control group.

-

Conclusion and Future Directions

This compound stands out as a promising pharmacologically active molecule derived from a well-established TCM herb. Its role in the detoxification of Aconitum and its potent anti-inflammatory and analgesic effects are well-documented. The elucidation of its inhibitory action on the NF-κB and MAPK signaling pathways provides a solid foundation for its further development as a therapeutic agent for inflammatory diseases and pain management.

Future research should focus on:

-

Conducting more extensive in vivo studies to validate its efficacy and safety in various disease models.

-

Investigating its potential synergistic effects with other compounds in traditional formulations.

-

Optimizing drug delivery systems to enhance its bioavailability.

-

Exploring its potential for treating other inflammatory-related conditions.

The continued investigation of this compound holds significant promise for bridging the gap between traditional medicine and modern drug discovery, potentially leading to the development of novel and effective therapies.

References

- 1. Frontiers | Wu-Tou Decoction in Rheumatoid Arthritis: Integrating Network Pharmacology and In Vivo Pharmacological Evaluation [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. New understanding of aconitine hydrolysis pathway: Isolation, identification and toxicity evaluation based on intermediate products - Arabian Journal of Chemistry [arabjchem.org]

- 5. Neuropharmacological Effects of Mesaconitine: Evidence from Molecular and Cellular Basis of Neural Circuit - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Analgesic effect of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory Mechanism of Action of this compound in Lipopolysaccharide-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An optimized high-performance liquid chromatography (HPLC) method for this compound determination in Radix Aconiti Lateralis Preparata (Fuzi, aconite roots) and its products - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of Benzoylmesaconine in Plant Extracts

Audience: Researchers, scientists, and drug development professionals.

Introduction Benzoylmesaconine (BMA) is a significant monoester diterpenoid alkaloid found in processed Aconitum roots, such as those from Radix Aconiti Lateralis Preparata (Fuzi).[1][2] Unlike its highly toxic precursors (diester-diterpene alkaloids like aconitine), BMA exhibits valuable pharmacological activities, including analgesic and anti-inflammatory effects.[1] The process of preparing Aconitum roots for medicinal use involves hydrolysis, which reduces toxicity by converting diester alkaloids into less toxic monoester forms like BMA.[1] Therefore, accurate and reliable quantification of BMA is crucial for the quality control and standardization of these herbal materials and their derived products. This document provides a detailed overview and protocol for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography (HPLC).

Principle of the Method Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful analytical technique for the separation and quantification of moderately polar compounds like alkaloids from complex plant matrices.[3] The method utilizes a non-polar stationary phase (typically a C18 column) and a polar mobile phase.[3] By adjusting the composition and pH of the mobile phase, components of the extract are separated based on their differential partitioning between the two phases. This compound is then detected by a UV detector, and its concentration is determined by comparing its peak area to that of a certified reference standard.

Comparative Summary of HPLC Methods

Several HPLC methods have been developed for the quantification of this compound and other related Aconitum alkaloids. The following table summarizes the key parameters from various validated methods for easy comparison.

| Parameter | Method 1[1][2] | Method 2[4] | Method 3[5] |

| Column | Alltima RP-C18 (250 x 4.6 mm, 5 µm) | ODS Column | Phenomenex Luna C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | A: AcetonitrileB: 0.1% Phosphoric acid + 0.1% Triethylamine (pH 3.0) | A: AcetonitrileB: Ammonium bicarbonate buffer (pH 10.0) | A: AcetonitrileB: 0.03 M Ammonium bicarbonate (pH 9.5) |

| Elution Mode | Gradient | Gradient | Gradient |

| Flow Rate | 1.0 mL/min | Not Specified | 1.0 mL/min |

| Detection | 240 nm | Diode Array Detector (DAD) | 231 nm |

| Linearity Range | 4.08–204.20 µg/mL | R² > 0.999 | 1.0–200.0 µg/mL (for related alkaloids) |

| LOD | 8 ng (on column) | Not Specified | 9–12 ng/mL (for related alkaloids) |

| LOQ | Not Specified | Not Specified | 25–37 ng/mL (for related alkaloids) |

| Recovery | 96.95% | 90–103% | 96.6–103.1% |

| Precision (RSD%) | < 1.36% | < 2.97% | Not Specified |

Detailed Experimental Protocol (Based on Method 1)

This protocol describes an optimized and validated HPLC method specifically for the determination of this compound.[1]

1. Instrumentation and Materials

-

Instrumentation:

-

HPLC system with a gradient pump, UV-Vis or Diode Array Detector (DAD), autosampler, and column oven.

-

Analytical balance (0.01 mg sensitivity).

-

Ultrasonic bath.

-

Centrifuge.

-

pH meter.

-

-

Chemicals and Reagents:

-

This compound (BMA) reference standard (purity > 98%).

-

Acetonitrile (HPLC grade).

-

Phosphoric acid (analytical grade).

-

Triethylamine (analytical grade).

-

Ethanol (analytical grade).

-

Deionized water (18.2 MΩ·cm).

-

-

Chromatographic Column:

-

Reversed-phase C18 column (e.g., Alltima RP-C18, 250 x 4.6 mm, 5 µm particle size) with a compatible guard column.

-

2. Preparation of Solutions

-

Standard Stock Solution (approx. 0.4 mg/mL):

-

Calibration Standards:

-

Perform serial dilutions of the stock solution with 0.01 M HCl to prepare a series of at least six working standard solutions.

-

A suggested concentration range is 4.08, 10.21, 20.42, 40.84, 81.68, and 122.52 µg/mL.[1]

-

-

Mobile Phase Preparation:

-

Mobile Phase A: Acetonitrile.

-

Mobile Phase B (Aqueous Buffer): Add 1 mL of phosphoric acid and 1 mL of triethylamine to 1 L of deionized water. Adjust the pH to 3.0 using either phosphoric acid or triethylamine.[1] Filter through a 0.45 µm membrane and degas before use.

-

3. Sample Preparation from Plant Material

-

Grind the dried plant material (e.g., processed Aconitum roots) into a fine powder and pass it through a 0.45 mm sieve.[1]

-

Accurately weigh 1.5 g of the powder into a centrifuge tube.[1]

-

Add 4.0 mL of 50% ethanol, vortex for 2 minutes, and sonicate for 60 minutes at room temperature.[1]

-

Repeat the extraction twice more with 4.0 mL and 2.0 mL of 50% ethanol, respectively.[1]

-

Centrifuge the mixture at 3000 rpm for 10 minutes after each extraction.[1]

-

Combine the supernatants in a 10.0 mL volumetric flask and add 50% ethanol to make up the final volume.[1]

-

Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

4. HPLC Chromatographic Conditions

-

Column: Alltima RP-C18 (250 x 4.6 mm, 5 µm).

-

Mobile Phase: Gradient elution using Mobile Phase A (Acetonitrile) and B (Aqueous Buffer pH 3.0).

-

Gradient Program:

-

0–20 min: 13–18% A

-

20–40 min: 18–21% A

-

40–45 min: 21–22% A

-

45–50 min: 22–70% A[1]

-

-

Flow Rate: 1.0 mL/min.[1]

-

Column Temperature: Room temperature.[1]

-

Detection Wavelength: 240 nm.[1]

-

Injection Volume: 20 µL.[1]